2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole
Beschreibung
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-1-phenylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2/c20-15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJYNVUQHFCCSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609976 | |
| Record name | 2-(4-Fluorophenyl)-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2622-70-0 | |
| Record name | 2-(4-Fluorophenyl)-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with 4-fluorobenzaldehyde in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or acetic acid. The resulting intermediate is then cyclized to form the benzimidazole ring.
Another approach involves the use of a multicomponent reaction, where o-phenylenediamine, 4-fluorobenzaldehyde, and a suitable oxidizing agent are combined in a one-pot reaction. This method offers the advantage of simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and various substituted benzimidazole compounds.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanisms of Action
The molecular formula of 2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole is C19H13FN2. The compound acts primarily as a positive allosteric modulator of the GABA-A receptor, specifically targeting the α1β2γ2 interface. This modulation enhances the effects of GABA, influencing neuronal excitability and neurotransmission, which is crucial for treating neurological disorders such as anxiety and epilepsy .
Chemistry
- Synthesis Intermediate : The compound serves as an important intermediate in synthesizing more complex molecules, particularly in the development of new pharmaceuticals and materials .
Biology
- Neuroscience : Its role as a GABA-A receptor modulator has made it a subject of interest in studies focused on neurological functions and disorders. The compound's ability to enhance GABAergic signaling suggests potential therapeutic applications in anxiety and seizure management .
Medicine
- Therapeutic Potential : Given its favorable pharmacokinetic profile and metabolic stability, this compound is being investigated for its potential to develop safer alternatives to existing GABAergic drugs. Studies have shown that it remains largely unmetabolized in human liver microsomes, indicating lower susceptibility to metabolic degradation compared to traditional modulators like alpidem .
Industry
- Material Science : The compound's unique structural properties allow it to be used as a ligand in the preparation of Iridium(III) complexes for organic light-emitting devices (OLEDs). Its excellent thermal stability and optical properties make it suitable for applications in photonics .
Metabolic Stability Study
A comparative study demonstrated that after 120 minutes in human liver microsomes, 90% of this compound remained unmetabolized. In contrast, alpidem showed rapid biotransformation leading to high levels of metabolites associated with hepatotoxicity. This finding underscores the potential of this compound as a safer alternative for therapeutic use .
Neuropharmacological Evaluation
Research evaluating the pharmacological potential of this compound indicated that it effectively modulates the GABA-A receptor at various dosages in animal models. Lower doses enhanced neurotransmission without significant adverse effects, suggesting its viability as a treatment option for neurological disorders .
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. One of the primary targets is the GABA-A receptor, where the compound acts as a positive allosteric modulator . This modulation enhances the receptor’s response to the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased inhibitory signaling in the central nervous system. This mechanism is particularly relevant in the context of neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Pharmacological Properties of Selected Benzimidazoles and Imidazopyridines
*Percentage of parent compound remaining after 120 minutes in microsomal assays.
Metabolic Stability
- This compound demonstrates superior metabolic stability compared to imidazopyridines due to reduced susceptibility to hydroxylation. The fluorine atom at the 4-position and the benzo[d]imidazole core hinder oxidative metabolism .
- Zolpidem and Alpidem : Rapidly metabolized via hydroxylation of the methyl group or chlorophenyl ring, leading to short half-lives and hepatotoxicity risks .
Binding Interactions
Toxicity
- Benzo[d]imidazole derivatives show reduced hepatotoxicity in HepG2 assays compared to alpidem, which was withdrawn due to liver injury .
Comparison with Non-Pharmacological Analogues
While this compound is primarily studied for neuropharmacology, structurally similar compounds have applications in materials science:
- BIZ-2Me-TRZ and BIZ-6Me-TRZ : Used in OLEDs, these derivatives feature triazine and methylphenyl groups, highlighting the versatility of the benzo[d]imidazole core .
- TIPO : A tris-benzo[d]imidazole used in perovskite solar cells, emphasizing the scaffold’s stability under diverse conditions .
Research Findings and Implications
Key Advancements
- Metabolic Robustness : Single-site fluorination and methyl substitution optimize metabolic stability without compromising receptor binding .
- Structural Flexibility : The benzo[d]imidazole core accommodates diverse substituents (e.g., pyrrolidine in Compound 23), enabling tailored interactions with the GABA-A receptor .
Limitations
- Synthetic Complexity : Multi-step synthesis (e.g., condensation, alkylation) may limit scalability compared to simpler imidazopyridines .
Biologische Aktivität
2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole is a compound belonging to the class of benzimidazole derivatives, characterized by its unique structural features and significant biological activities. This article delves into its pharmacological properties, mechanisms of action, metabolic stability, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H13FN2. The compound features a near-planar structure that facilitates interactions with biological targets, primarily due to the presence of the fluorine atom, which enhances its electronic properties and metabolic stability compared to other similar compounds .
Research indicates that this compound acts as a positive allosteric modulator (PAM) for the GABA-A receptor, particularly at the α1/γ2 interface. This modulation is crucial for developing therapeutic strategies targeting various neurological disorders . The compound's ability to stabilize the receptor's conformation enhances its efficacy in modulating neurotransmission.
Table 1: Comparison of Biological Activity with Related Compounds
Pharmacological Studies
Several studies have evaluated the pharmacological potential of this compound. Notably, it demonstrated improved metabolic stability when compared to traditional GABA-A receptor modulators like alpidem. In human liver microsome studies, this compound showed a significantly higher percentage of unmetabolized parent compound remaining after incubation, indicating lower susceptibility to metabolic degradation .
Case Study: Metabolic Stability
In a comparative study with alpidem, it was found that after 120 minutes of incubation with human liver microsomes, 90% of this compound remained unmetabolized, while alpidem showed rapid biotransformation resulting in high levels of metabolites that could lead to hepatotoxicity . This highlights the potential of this compound as a safer alternative in therapeutic applications.
Therapeutic Applications
Given its role as a PAM for GABA-A receptors, this compound holds promise in treating various neurological conditions such as anxiety disorders and epilepsy. Its favorable pharmacokinetic profile suggests that it could be developed into a viable therapeutic agent with reduced side effects compared to existing drugs .
Q & A
How can the synthetic yield of 2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole be optimized under varying catalytic conditions?
Methodological Answer:
Optimization involves selecting catalysts and solvents that enhance reaction efficiency. Nano SiO₂ has demonstrated high catalytic activity for benzimidazole synthesis by promoting cyclocondensation reactions between o-phenylenediamine and aldehydes under mild conditions. Key steps include:
- Catalyst Screening : Compare yields using nano SiO₂ versus traditional acid catalysts (e.g., HCl or acetic acid). Nano SiO₂ reduces reaction time to 2–4 hours with yields >85% .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while ethanol facilitates easy product isolation.
- Characterization Validation : Confirm purity via melting point analysis, NMR (e.g., δ 7.2–8.5 ppm for aromatic protons), and elemental analysis (C, H, N within ±0.3% of theoretical values) .
What methodological approaches resolve contradictions in biological activity data for benzimidazole derivatives?
Methodological Answer:
Contradictions often arise from structural variations or assay conditions. Systematic strategies include:
- Structural-Activity Relationship (SAR) Analysis : Compare derivatives with substituents at the 4-fluorophenyl group (e.g., halogenation or methoxylation) to assess antimicrobial or receptor-binding trends .
- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 for GABA-A receptor modulation) and controls. For example, 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole showed enhanced metabolic stability (t₁/₂ > 120 min in hepatocytes) without altering GABA-A affinity .
- Computational Docking : Use AutoDock or Schrödinger Suite to model ligand-receptor interactions (e.g., binding poses of compound 9c with α1β2γ2 GABA-A receptors) .
How does 4-fluorophenyl substitution influence metabolic stability and receptor binding?
Methodological Answer:
Fluorination at the 4-position enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Experimental validation includes:
- Microsomal Stability Assays : Incubate derivatives with liver microsomes (human or rat) and quantify remaining compound via LC-MS. Fluorinated analogs show <20% degradation after 60 minutes vs. >50% for non-fluorinated analogs .
- Receptor Binding Studies : Radioligand displacement assays (e.g., [³H]flumazenil for GABA-A) confirm retained affinity (IC₅₀ = 12–18 nM) despite fluorination .
What crystallographic strategies determine the 3D structure of this compound derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K. The title compound exhibits a dihedral angle of 61.73° between benzimidazole and phenyl rings, influencing planarity and π-π stacking .
- Refinement Tools : SHELXL refines structures to R-factor <0.05. ORTEP-3 visualizes thermal ellipsoids and validates bond lengths (C–C: 1.35–1.48 Å) .
- Validation : Check for π-π interactions (3.5–4.0 Å) and hydrogen bonds (e.g., C–H⋯N, 2.8 Å) .
How are computational docking studies integrated into designing TRPV1 antagonists based on this scaffold?
Methodological Answer:
Docking guides the optimization of substituents for TRPV1 antagonism:
- Platform Design : Use a benzo[d]imidazole core with trifluoromethylphenyl-vinyl tails. Compound 4 (mavatrep) showed IC₅₀ = 4.6 nM in capsaicin-induced Ca²⁺ influx assays .
- Pharmacokinetic Profiling : Predict logP (2.5–3.5) and polar surface area (<90 Ų) to ensure blood-brain barrier penetration .
What key considerations apply to in vitro antimicrobial assays for this compound?
Methodological Answer:
- Bacterial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., S. typhi) strains using broth microdilution (MIC = 8–32 µg/mL) .
- Structural Modifications : Halogenated derivatives (e.g., 4-chloro or 4-bromo) enhance activity due to increased lipophilicity (ClogP = 3.8–4.2) .
| Derivative | MIC (S. aureus) | MIC (S. typhi) |
|---|---|---|
| 2-(4-Fluorophenyl) | 32 µg/mL | 64 µg/mL |
| 4-Chloro analog | 8 µg/mL | 16 µg/mL |
How do dihedral angles affect electronic properties in OLED applications?
Methodological Answer:
Twisted geometries (dihedral angles >60°) reduce π-π stacking, enhancing electroluminescence:
- Synthesis : Ullmann coupling of 2-(3-bromophenyl)-1-phenyl-1H-benzo[d]imidazole yields twisted acceptors for OLED hosts .
- Device Performance : Compounds with 61.96° dihedral angles achieve external quantum efficiency (EQE) >20% and low efficiency roll-off (<1% at 10,000 cd/m²) .
What challenges exist in regioselective synthesis of trisubstituted imidazoles from this scaffold?
Methodological Answer:
- Reagent Selection : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for 1,2,3-triazole incorporation. For example, compound 9b was synthesized with 4-fluorophenylthiazole via click chemistry (yield = 72%) .
- Mechanistic Control : DFT calculations predict regioselectivity in Ullmann reactions, favoring C–N bond formation at electron-deficient aryl halides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
